H-Cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys-OH

Description

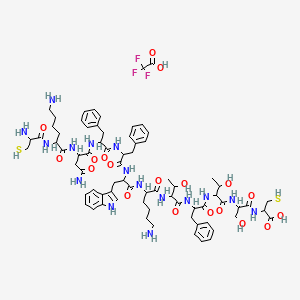

H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH is a synthetic 12-amino acid peptide with a disulfide bridge between Cys¹ and Cys¹², forming a cyclic structure. Its molecular formula is C₇₁H₉₆N₁₆O₁₇S₂, and it has a molecular weight of 1,509.77 g/mol . It is supplied at ≥95% purity, indicating high quality for research applications .

Properties

Molecular Formula |

C73H99F3N16O19S2 |

|---|---|

Molecular Weight |

1625.8 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[(2-amino-3-sulfanylpropanoyl)amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C71H98N16O17S2.C2HF3O2/c1-39(89)58(69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(38-106)71(103)104)86-62(94)49(27-15-17-29-73)78-65(97)53(33-44-35-76-47-25-13-12-24-45(44)47)81-64(96)51(31-42-20-8-4-9-21-42)79-63(95)50(30-41-18-6-3-7-19-41)80-66(98)54(34-57(75)91)82-61(93)48(26-14-16-28-72)77-60(92)46(74)37-105;3-2(4,5)1(6)7/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90,105-106H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104);(H,6,7) |

InChI Key |

ZJWIEPXPIRDHLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) , a method where the peptide is assembled step-by-step on a solid support. The process begins with the attachment of the C-terminal amino acid to a resin. Each subsequent amino acid is then added sequentially, with protective groups used to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

In industrial settings, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Chemical Reactions of H-Cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys-OH

The compound This compound is a synthetic tetradecapeptide with a disulfide bond between cysteine residues. Its chemical reactions involve synthesis, structural stabilization, and analytical verification.

Disulfide Bond Formation

The disulfide bond is critical for structural stability. Oxidation of cysteine side chains occurs via:

This reaction is typically achieved using oxidizing agents (e.g., iodine, DMSO) or enzymatic methods .

Hydrolysis Reactions

The peptide undergoes hydrolysis under acidic conditions (e.g., 6 M HCl at 110°C for 24 hours) to release amino acids for compositional analysis. Amino acid ratios are critical for verifying purity :

| Amino Acid | Expected Ratio (molar) |

|---|---|

| Aspartic acid | 0.90–1.10 |

| Glycine | 0.90–1.10 |

| Alanine | 0.90–1.10 |

| Phenylalanine | 2.7–3.3 |

| Serine | 0.7–1.05 |

| Threonine | 1.4–2.1 |

| Cysteine | 1.4–2.1 |

| Lysine | 1.8–2.2 |

Analytical Verification

-

Edman degradation : Used to determine the N-terminal sequence (e.g., Ala-Gly-Cys-Lys-Asn-Phe...) .

-

Mass spectrometry : Identifies peptide fragments and confirms disulfide bond integrity .

-

Chymotryptic digestion : Breaks the peptide into fragments (e.g., Thr-Phe-Thr-Ser-Cys-OH) for structural analysis .

Amino Acid Analysis

Hydrolysis data from source confirms the peptide’s composition, with phenylalanine, threonine, and cysteine ratios aligning with its sequence.

Scientific Research Applications

The compound with the chemical name H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH is also known as Somatostatin-14 (3-14) . It has a molecular formula of C71H96N16O17S2 and a molecular weight of 1509.75 . This cyclic peptide contains a disulfide bond between the two cysteine residues .

Here's an overview of its applications:

Site-Specific Modification

- Lysine Modification Vinylsulfonamides can modify the lysine residue in native peptides, instead of the N-terminus, via aza-Michael addition . N-Methyl-N-phenylethenesulfonamide has been developed for the efficient and selective modification of the lysine residue of native peptides with a free N-terminus .

- Octreotide and Lanreotide Modification Studies have shown that vinylsulfonamides can be used to modify somatostatin analogs like octreotide and lanreotide with high specificity at the lysine residue without modifying the N-terminus .

- Somatostatin Modification Vinylsulfonamides can also be used to modify Somatostatin .

Nanomedicine

- Self-Assembly Molecules based on the Phe-Phe motif, part of the somatostatin-14 (3-14) sequence, have found applications in nanomedicine, including drug delivery, biomaterials, and new therapeutic paradigms .

- Nanovesicle Formation Phe-Phe dipeptides can form nanovesicles that are stable across a wide range of pH conditions, making them suitable for biomedical applications .

Cancer Theranostics

- Peptide Radioligands Peptide radioligands are used in cancer theranostics .

- NET Treatment DOTA-TOC and DOTA-TATE have been labeled with Ac-225 and therapy studies have been conducted in NET patients as an end-of-line treatment option . $$^{225}Ac]Ac-DOTA-TOC was administered in 39 patients with progressive NEN to estimate the most appropriate single cycle and cumulative doses in terms of hematological and renal toxicity .

Other variations of Somatostatin-14

Mechanism of Action

The peptide exerts its effects by binding to somatostatin receptors (SSTRs) , which are G-protein-coupled receptors. Upon binding, it inhibits the release of various hormones by interfering with intracellular signaling pathways. This inhibition is mediated through the reduction of cyclic adenosine monophosphate (cAMP) levels and the activation of protein phosphatases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH with structurally related peptides:

Functional and Stability Insights

- Disulfide Bridge Impact :

The target peptide’s disulfide bridge (Cys¹–Cys¹²) creates a larger cyclic structure compared to oxytocin (Cys¹–Cys⁶). This may enhance conformational stability but reduce flexibility in receptor binding . - Lysine Content :

Three lysine residues (Lys², Lys⁶, Lys⁸) may enhance solubility in aqueous environments and facilitate interactions with negatively charged targets (e.g., DNA or phospholipids) .

Purity and Research Utility

- The target peptide’s ≥95% purity is suitable for rigorous biochemical studies, though slightly lower than the ≥99% pharmaceutical-grade oxytocin . The industrial-grade peptide in (90% purity) is less refined, likely limiting its use to preliminary screening .

Metabolic and Degradation Considerations

- Shorter peptides like oxytocin are more prone to enzymatic degradation due to exposed termini, whereas the target peptide’s cyclic structure and longer sequence may confer resistance to proteases . and list tripeptides involved in metabolic pathways (e.g., Gly-Cys-Val, Ser-Thr-Asn), suggesting that the target peptide’s larger size and disulfide bridge could alter its metabolic fate compared to smaller linear peptides .

Biological Activity

H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH, also known as a fragment of somatostatin, is a cyclic peptide that exhibits significant biological activity. This compound is characterized by its unique sequence of amino acids and the presence of disulfide bonds, which contribute to its structural stability and functional properties.

- Molecular Formula : C71H96N16O17S2

- Molecular Weight : 1509.75 g/mol

- CAS Number : 54518-51-3

The structure includes a disulfide bridge between cysteine residues, enhancing its biological stability and activity in various physiological contexts .

This compound exhibits several biological activities, primarily through its interaction with specific receptors in the body. The peptide acts as an inhibitor of growth hormone release and has been shown to modulate neurotransmitter release, thus playing a role in various neuroendocrine functions.

- Antihypertensive Effects : Research indicates that peptides similar to this compound can inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure .

- Antimicrobial Activity : Some studies have suggested that certain peptide sequences can exhibit antimicrobial properties, potentially offering therapeutic avenues for infections .

- Neurotransmission Modulation : The compound may influence neurotransmitter systems, particularly in the context of pain and stress responses, by inhibiting the release of certain hormones .

Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antihypertensive | Inhibits ACE, potentially lowering blood pressure. |

| Antimicrobial | Exhibits properties that can combat bacterial infections. |

| Neurotransmission Modulation | Influences the release of hormones affecting pain and stress response pathways. |

Case Study 1: Antihypertensive Properties

A study published in the Journal of Medicinal Chemistry demonstrated that peptides with similar structures to this compound showed significant ACE inhibition in vitro. The results indicated that modifications at the N-terminus could enhance this activity .

Case Study 2: Antimicrobial Effects

In a comparative study on marine-derived peptides, researchers found that certain sequences exhibited strong antimicrobial activity against various pathogens. The structural components, including the presence of hydrophobic amino acids, were critical for their effectiveness .

Research Findings on Stability

Research highlighted that peptides like this compound are resistant to degradation by gastrointestinal enzymes, making them suitable candidates for oral administration in therapeutic applications. Stability studies showed that this compound could withstand pepsin degradation for extended periods, indicating its potential as an orally bioavailable drug .

Q & A

Basic Research Questions

Q. How can the primary structure of H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH be confirmed using mass spectrometry (MS) and Edman degradation?

- Methodological Answer :

- Step 1 : Perform high-resolution MS (e.g., MALDI-TOF or ESI-MS) to determine the molecular weight, ensuring it matches the theoretical mass of the peptide. Isotopic resolution can confirm purity.

- Step 2 : Use Edman degradation to sequentially identify N-terminal residues. For cysteine residues, pre-treatment with iodoacetamide or perform reduction/alkylation to prevent disulfide bond interference.

- Validation : Cross-validate results with tandem MS (MS/MS) fragmentation to resolve ambiguous residues. Ensure calibration with synthetic standards .

Q. What are the recommended protocols for synthesizing this peptide via solid-phase peptide synthesis (SPPS), considering potential side reactions like aspartimide formation?

- Methodological Answer :

- Resin Selection : Use Fmoc-protected resins (e.g., Rink amide) for C-terminal amidation.

- Side-Chain Protection : Employ tert-butyl for aspartic acid (Asn) to minimize aspartimide formation during repetitive deprotection. Use HOBt/DIC coupling for sterically hindered residues (e.g., Trp).

- Cleavage Conditions : Optimize trifluoroacetic acid (TFA) cocktail with scavengers (e.g., water, triisopropylsilane) to prevent oxidation of cysteine and tryptophan. Post-synthesis, validate via reverse-phase HPLC and MS .

Q. Which analytical techniques are most effective for assessing the purity and secondary structure of this peptide?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Monitor UV absorbance at 214 nm (peptide bonds) and 280 nm (Trp/Tyr).

- Secondary Structure : Circular dichroism (CD) spectroscopy in aqueous buffer (pH 7.4) to detect α-helix or β-sheet content. Compare spectra to known structural analogs. For disulfide confirmation, include redox conditions (e.g., DTT treatment) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the tertiary structure and stability of this cyclic peptide under physiological conditions?

- Methodological Answer :

- Modeling : Use software like GROMACS or AMBER to simulate the peptide in explicit solvent (e.g., TIP3P water). Apply force fields (e.g., CHARMM36) optimized for disulfide bonds.

- Conformational Sampling : Run replica-exchange MD (REMD) to explore free energy landscapes. Validate against experimental NMR or X-ray data if available.

- Stability Metrics : Calculate root-mean-square deviation (RMSD) and hydrogen bond persistence. Assess solvent-accessible surface area (SASA) to identify hydrophobic cores .

Q. What strategies resolve discrepancies between in vitro binding affinity data and in vivo pharmacological activity for this peptide?

- Methodological Answer :

- Data Triangulation :

In Vitro : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Ensure buffer conditions mimic physiological ionic strength/pH.

In Vivo : Perform pharmacokinetic studies (e.g., plasma stability, tissue distribution) to identify metabolic degradation or off-target effects.

- Controlled Variables : Compare assays using the same peptide batch. Apply statistical rigor (e.g., ANOVA with post-hoc tests) to address variability .

Q. What modifications to cross-linking or isotopic labeling protocols are needed for studying this peptide’s conformational dynamics via NMR spectroscopy?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹³C/¹⁵N-labeled residues during SPPS for backbone assignment. Use selective labeling (e.g., ¹⁹F-Trp) to reduce spectral overlap.

- Cross-Linking : Apply photoactivatable probes (e.g., benzophenone) at Lys or Cys residues to capture transient interactions. Validate with mass spectrometry to confirm linkage sites.

- Data Acquisition : Acquire 2D/3D NOESY and TROSY spectra in deuterated solvents. Use dynamic nuclear polarization (DNP) for low-concentration samples .

Methodological Considerations

- Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) per the ACS Style Guide .

- Ethical Data Practices : Avoid over-reliance on single datasets; use secondary sources (e.g., crystallography databases) to validate findings .

- Research Question Framing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to address mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.